5-Methyl-2-hexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJGWXFXGJSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870730 | |
| Record name | 5-Methylhexan-2-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50870730 | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Methyl-2-hexanol | |
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CAS No. |
627-59-8 | |
| Record name | 5-Methyl-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylhexan-2-ol | |
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| Record name | 5-Methylhexan-2-ol | |
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| Record name | 5-methylhexan-2-ol | |
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Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2 Hexanol
Established Synthetic Pathways to 5-Methyl-2-hexanol
Several established synthetic routes are employed for the production of this compound, a secondary alcohol with various industrial applications. guidechem.com These methods primarily involve catalytic processes and condensation reactions, followed by reduction steps.
Hydroformylation-Reduction Sequences Utilizing Catalytic Systems
One prominent method for synthesizing this compound involves a two-step hydroformylation-reduction sequence. evitachem.com This process begins with the hydroformylation of an appropriate olefin, such as propylene (B89431), reacting it with synthesis gas (a mixture of carbon monoxide and hydrogen). evitachem.comingentaconnect.com This reaction is typically catalyzed by rhodium or cobalt complexes. evitachem.comrsc.org The initial product is a mixture of aldehydes, which are then subsequently reduced to the corresponding alcohols. evitachem.comrsc.org The final hydrogenation of the aldehyde mixture to produce the alcohol can be achieved using various catalysts, including copper, nickel, or mixed metal systems. rsc.org
For instance, the hydroformylation of propylene produces a mixture of n-butyraldehyde and isobutyraldehyde (B47883). ingentaconnect.com While not a direct route to this compound, this illustrates the fundamental principle of creating aldehydes from alkenes, which can then be used in subsequent steps. A more direct precursor, an isomeric C6-olefin, would be required to produce the specific carbon skeleton of this compound through this method.
Condensation Reactions Involving Acetone (B3395972) and Isobutyraldehyde
Another significant synthetic pathway involves the condensation of acetone and isobutyraldehyde. evitachem.comnih.govchemicalbook.comchemicalbook.comchemdad.com This reaction can be performed in either one or two steps and can be carried out in the liquid or gas phase. nih.govchemicalbook.comchemicalbook.comchemdad.com The condensation typically yields 4-hydroxy-5-methyl-2-hexanone. wiley-vch.de
A common procedure involves reacting acetone and isobutyraldehyde in the presence of a base, such as potassium carbonate, at elevated temperatures (around 90°C). evitachem.comchemicalbook.com The resulting intermediate can then be further processed. This aldol (B89426) condensation reaction is a key step in building the carbon framework of the target molecule.
Reduction of 5-Methyl-2-hexanone (B1664664)
The direct reduction of the corresponding ketone, 5-methyl-2-hexanone, is a straightforward and widely used method to produce this compound. evitachem.com This transformation can be accomplished using various reducing agents. evitachem.com Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com
Industrially, catalytic hydrogenation is often preferred. For example, Raney nickel in refluxing 2-propanol with a trace of HCl serves as an effective catalytic system for the reduction of ketones to secondary alcohols. lookchem.com This method is part of a broader class of reactions known as Meerwein-Ponndorf-Verley (MPV) reductions, which utilize a secondary alcohol as the hydrogen source in the presence of a metal alkoxide catalyst. cuni.cz Zeolite catalysts containing tin or zirconium have also been investigated for the MPV reduction of 5-methyl-2-hexanone. cuni.cz
Enantioselective Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in fragrance and pharmaceuticals where chirality can greatly influence the biological and sensory properties of a molecule. ontosight.ai
Enzymatic Bioresolution Approaches
Enzymatic bioresolution offers a powerful tool for obtaining enantiomerically pure or enriched forms of this compound. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
One documented approach involves the asymmetric transesterification of racemic this compound. lookchem.com In this process, a lipase (B570770), for example from Candida antarctica, is used to catalyze the acylation of one of the alcohol's enantiomers, leaving the other unreacted. lookchem.com This allows for the separation of the acylated ester from the unreacted alcohol, thereby resolving the racemic mixture. This technique has been successfully applied to synthesize enantiopure aliphatic secondary alcohols and their corresponding acetates. thegoodscentscompany.com
Asymmetric Catalysis in this compound Production
Asymmetric catalysis provides an alternative to bioresolution for producing enantiomerically enriched this compound. This approach involves the use of a chiral catalyst to direct a chemical reaction to preferentially form one enantiomer over the other.
For the synthesis of chiral alcohols, the asymmetric reduction of the corresponding prochiral ketone is a common strategy. Chiral catalysts, such as those based on ruthenium with chiral ligands like BINAP, can be employed for the asymmetric hydrogenation of ketones. While specific examples for the asymmetric reduction of 5-methyl-2-hexanone using these catalysts are not detailed in the provided search results, this is a well-established methodology for producing a wide range of chiral alcohols.
Another approach involves the use of chemically modified chiral electrodes for asymmetric electrochemical reductions. For instance, Raney nickel powder electrodes modified with optically active tartaric acid have been used for the asymmetric hydrogenation of other ketones, suggesting a potential route for the enantioselective synthesis of this compound. beilstein-journals.org
Derivatization Strategies and Functional Group Transformations of 5-Methyl-2-hexanolevitachem.comlibretexts.org
As a secondary alcohol, this compound undergoes a variety of chemical reactions that transform its hydroxyl (-OH) group into other functional groups, making it a valuable intermediate in organic synthesis. evitachem.com These transformations include esterification, oxidation, dehydration, and reduction, each leading to a distinct class of chemical compounds.
Esterification Reactions of 5-Methyl-2-hexanolCurrent time information in Bangalore, IN.
Esterification is a fundamental reaction of alcohols, and this compound readily reacts with carboxylic acids and their derivatives to form esters, which are often valued for their applications in the flavor and fragrance industries. evitachem.comontosight.ai The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.
One specific example is the reaction of this compound with cyanoacetic acid. ontosight.ai This process, typically catalyzed by a strong acid, yields 5-methylhexan-2-yl cyanoacetate (B8463686). ontosight.ai The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's hydroxyl group.
Additionally, this compound can be used to create more complex molecules, such as mixed esters. It is a reactant in the formation of mixed esters with dicarboxylic acids like hexanedioic acid (adipic acid), which are utilized in the formulation of industrial products such as lubricants and plasticizers. ontosight.ai
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Cyanoacetic Acid | Acid Catalyst | 5-methylhexan-2-yl cyanoacetate ontosight.ai |
| This compound | Hexanedioic Acid | Acid Catalyst | Hexanedioic acid, 5-methylhexan-2-yl ester ontosight.ai |
Oxidation Pathways to Carbonyl Compoundslibretexts.orgCurrent time information in Bangalore, IN.
The oxidation of this compound, a secondary alcohol, selectively yields a ketone. evitachem.com This transformation is a cornerstone of organic synthesis, converting the alcohol functional group into a carbonyl group.
The product of this oxidation is 5-Methyl-2-hexanone. vaia.comcuny.edu This reaction can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include chromium-based compounds such as chromic acid (H₂CrO₄), which can be generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. evitachem.comrutgers.edu Other effective reagents include potassium dichromate (K₂Cr₂O₇), chromium trioxide (CrO₃), and the Dess-Martin periodinane. evitachem.comvaia.com The Dess-Martin periodinane is often favored for its mild reaction conditions.
The general mechanism involves the formation of a chromate (B82759) ester intermediate when using chromium reagents, which then undergoes elimination to form the ketone. rutgers.edu
Table 2: Oxidation of this compound
| Starting Material | Reagent(s) | Product |
| This compound | Chromic Acid (H₂CrO₄) rutgers.edu | 5-Methyl-2-hexanone |
| This compound | Dess-Martin Periodinane vaia.com | 5-Methyl-2-hexanone |
| This compound | Sodium Hypochlorite (Bleach) cuny.edu | 5-Methyl-2-hexanone |
Dehydration to Unsaturated HydrocarbonsCurrent time information in Bangalore, IN.
This compound can be dehydrated to form alkenes by heating it in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). evitachem.comlibretexts.orggdckulgam.edu.in As a secondary alcohol, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.orgchemistrysteps.com
The mechanism involves three key steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (an alkyloxonium ion). libretexts.orggdckulgam.edu.in
Loss of a water molecule to form a secondary carbocation intermediate at the second carbon position. libretexts.orglibretexts.org
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. libretexts.org
Due to the structure of the carbocation intermediate, two different alkenes can be formed. Removal of a proton from carbon 1 results in 5-methyl-1-hexene , while removal of a proton from carbon 3 yields 5-methyl-2-hexene (B1588153) . According to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, 5-methyl-2-hexene, is generally the major product. libretexts.orglibretexts.org Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can also effect dehydration, often under milder conditions and with less risk of carbocation rearrangements. chemistrysteps.com
Table 3: Dehydration Products of this compound
| Starting Material | Conditions | Major Product | Minor Product |
| This compound | Heat, H₂SO₄ or H₃PO₄ libretexts.orglibretexts.org | 5-Methyl-2-hexene | 5-Methyl-1-hexene |
Reductive Conversions to AlkanesCurrent time information in Bangalore, IN.stackexchange.com
The direct reduction of an alcohol to an alkane is a challenging transformation because the hydroxyl group is a poor leaving group. rutgers.educhem-station.comunacademy.com Therefore, the conversion of this compound to its corresponding alkane, 2-methylhexane, typically requires a multi-step approach.
A common and effective strategy involves two sequential steps:
Conversion to a better leaving group: The hydroxyl group is first converted into a group that is more easily displaced. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) to form an alkyl chloride or with a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl) to form a tosylate. rutgers.educhem-station.com
Reduction: The resulting alkyl halide or sulfonate ester is then reduced to the alkane using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). chem-station.comunacademy.com
Alternative methods for the reduction of secondary alcohols have also been developed. One such method involves the use of silanes, like triethylsilane, in the presence of a strong Lewis acid. gelest.com Another specialized method utilizes indium(III) chloride (InCl₃) as a catalyst with chlorodiphenylsilane to selectively reduce secondary alcohols. stackexchange.com A different pathway involves the dehydration of the alcohol to an alkene mixture, as described in the previous section, followed by catalytic hydrogenation (e.g., using H₂ gas over a nickel, platinum, or palladium catalyst) to saturate the double bond and yield 2-methylhexane. scribd.com
Table 4: Representative Reductive Pathway
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine rutgers.edu | 5-methylhexan-2-yl tosylate |
| 2 | 5-methylhexan-2-yl tosylate | Lithium aluminum hydride (LiAlH₄) chem-station.com | 2-Methylhexane |
Reaction Mechanisms and Chemical Kinetics of 5 Methyl 2 Hexanol
Mechanistic Studies of Secondary Alcohol Reactivity
As a secondary alcohol, 5-methyl-2-hexanol exhibits reactivity characteristic of this functional group, primarily involving the hydroxyl (-OH) group. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning reactions at this site can have significant stereochemical implications. The two primary reaction pathways involving the cleavage of the C-O bond are nucleophilic substitution and elimination. adcmastuana.org The reactivity of the alcohol is significantly enhanced by protonating the hydroxyl group, which converts a poor leaving group (HO⁻) into a good leaving group (H₂O). pearson.comlibretexts.org
Nucleophilic substitution reactions of secondary alcohols like this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the reagent used. pearson.com
Sₙ1 Mechanism : When treated with strong hydrohalic acids such as HBr or HI, secondary alcohols typically react via an Sₙ1 pathway. pearson.comlibretexts.org The reaction involves a three-step mechanism:
Protonation : The hydroxyl group is protonated by the acid to form a good leaving group, water. pearson.comlibretexts.org
Carbocation Formation : The protonated alcohol dissociates, and the water molecule departs, forming a secondary carbocation intermediate. pearson.comlibretexts.org This is the rate-determining step.
Nucleophilic Attack : The halide ion (e.g., Br⁻) acts as a nucleophile and attacks the carbocation to form the alkyl halide. libretexts.org Because the nucleophile can attack the planar carbocation from either face, a racemic mixture of products can be expected if the alcohol is chiral, like (S)-5-methyl-2-hexanol. vaia.com
Sₙ2 and Sₙi Mechanisms : The reaction of alcohols with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides. For secondary alcohols, the mechanism can be complex. vaia.commasterorganicchemistry.com
In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration through an Sₙi (nucleophilic substitution internal) mechanism. masterorganicchemistry.com The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. This intermediate then collapses, with the sulfur-bound chlorine being delivered to the carbocationic center from the same face from which the leaving group departed. masterorganicchemistry.com
When pyridine is added, the mechanism shifts to a standard Sₙ2 reaction. masterorganicchemistry.com Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon from the backside and resulting in an inversion of configuration. masterorganicchemistry.com
The dehydration of alcohols to form alkenes is a common elimination reaction, typically catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. libretexts.orgmasterorganicchemistry.com
E1 Mechanism : For secondary alcohols such as this compound, the dehydration reaction predominantly follows the E1 (unimolecular elimination) mechanism. masterorganicchemistry.comyoutube.com
Protonation of the Hydroxyl Group : Similar to the Sₙ1 reaction, the first step is the protonation of the alcohol's -OH group by the acid catalyst. libretexts.orgyoutube.com
Formation of a Carbocation : The protonated hydroxyl group leaves as a water molecule, creating a secondary carbocation intermediate. youtube.com This step is the slow, rate-determining step of the reaction.
Deprotonation : A weak base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. masterorganicchemistry.comyoutube.com
For this compound, there are two types of adjacent protons that can be removed, leading to the formation of different alkene products. According to Zaitsev's rule , the major product will be the more substituted (and therefore more stable) alkene. libretexts.org Deprotonation from C3 would yield 5-methyl-2-hexene (B1588153), while deprotonation from C1 would yield 5-methyl-1-hexene. Thus, 5-methyl-2-hexene is expected to be the major product. It is also important to consider the possibility of carbocation rearrangements, where a hydride or alkyl shift could lead to a more stable carbocation before elimination, although this is less likely for the 5-methyl-2-hexyl carbocation. masterorganicchemistry.com
E2 Mechanism : While less common for alcohol dehydration under acidic conditions, an E2 (bimolecular elimination) pathway can occur, particularly for primary alcohols. masterorganicchemistry.com Another method to promote E2 elimination and avoid acidic conditions involves converting the alcohol into a better leaving group, such as a tosylate, followed by treatment with a strong, non-nucleophilic base. libretexts.org A one-step procedure for E2 elimination involves using phosphorus oxychloride (POCl₃) in pyridine. libretexts.org
Nucleophilic Substitution Reactions
Atmospheric Chemistry and Photooxidation Mechanisms
Alcohols are released into the atmosphere from various sources and their subsequent reactions can impact atmospheric composition. The primary removal process for alcohols in the atmosphere is through reaction with hydroxyl (OH) radicals during the day and with species like chlorine (Cl) atoms, particularly in marine or coastal environments. researchgate.net
The kinetics of the gas-phase reaction of this compound with chlorine atoms have been studied experimentally. Using a relative method at 298 K, the rate constant for this reaction was determined. researchgate.netconicet.gov.arconicet.gov.ar The study compared the reaction rate of this compound against reference compounds whose reaction rates with chlorine are well-known, such as 2-butanol (B46777) and 1-pentanol. researchgate.netconicet.gov.ar
The measured rate constant was found to be in agreement with values estimated by structure-activity relationship (SAR) methods, which predict reaction rates based on the molecular structure of the alcohol. researchgate.netresearchgate.net
| Compound | Rate Constant (k × 10¹⁰ cm³ molecule⁻¹ s⁻¹) at 298 K | Reference Compounds |
|---|---|---|
| This compound | (2.64 ± 0.5) | 2-Butanol, 1-Pentanol |
The photooxidation of this compound, initiated by chlorine atoms, proceeds via the abstraction of a hydrogen atom from the alcohol molecule. This abstraction can occur at different positions, but it is most likely to happen at the C-H bonds that are weakest or most accessible. For a secondary alcohol, hydrogen abstraction can occur from the hydroxyl group, the carbon bearing the hydroxyl group (the α-carbon), or other carbons along the alkyl chain. conicet.gov.aracs.org
Following H-atom abstraction, an alkyl radical is formed. This radical then reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical lead to the formation of various stable oxidation products. While specific product identification studies for the photooxidation of this compound are not detailed in the provided sources, a study on a similar branched alcohol, 2,4,4-trimethyl-1-pentanol, identified products such as formaldehyde, acetone (B3395972), 2,2-dimethyl propanal, and 4,4-dimethyl-2-pentanone. conicet.gov.arconicet.gov.ar By analogy, the oxidation of this compound would be expected to produce a range of carbonyl compounds, including ketones and aldehydes, resulting from the breakdown of the carbon chain. The primary ketone product would likely be 5-methyl-2-hexanone (B1664664), formed from the abstraction of the hydrogen atom from the α-carbon. vaia.com
Kinetic Studies with Reactive Species (e.g., Chlorine Atoms)
Catalytic Transformations Involving this compound and its Ketone Analog
Catalytic processes are crucial for the synthesis and transformation of alcohols and ketones in industrial chemistry.
This compound has been identified as a product in the catalytic conversion of glycerol. In a study using a copper metal-organic framework (MOF) derived catalyst, this compound was detected as a minor product alongside the primary C6 product, 2,5-hexanedione. lincoln.ac.uk Its formation was proposed to occur through the hydrogenation and/or methylation of 2,5-hexanedione, with the necessary hydrogen being generated in-situ from aqueous reforming reactions of glycerol. lincoln.ac.uk
The ketone analog of this compound, 5-methyl-2-hexanone, is a substrate in catalytic transfer hydrogenation reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction. cuni.cz In this reaction, the ketone is reduced to the corresponding secondary alcohol (this compound) using a hydrogen donor, typically a secondary alcohol like 2-propanol, in the presence of a catalyst. Heterogeneous Lewis acid zeolite catalysts, such as those containing tin (Sn-BEA) or zirconium (Zr-BEA), have been shown to be effective for this transformation. cuni.cz The reaction proceeds through the coordination of the ketone to the Lewis acidic metal site in the zeolite, followed by hydrogen transfer from the solvent alcohol. These catalytic systems are advantageous because they are easily separable from the reaction mixture and can be recycled. cuni.cz
Meerwein-Ponndorf-Verley (MPV) Reduction Studies
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. cuni.czresearchgate.net The reaction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. cuni.czresearchgate.net The primary advantage of the MPV reduction lies in its specificity for the carbonyl group, leaving other reducible functional groups such as carbon-carbon double bonds, nitro groups, and halogens unaffected. researchgate.netresearchgate.net
The generally accepted mechanism for the MPV reduction involves a six-membered ring transition state. cuni.cz The catalytic cycle begins with the coordination of the ketone's carbonyl oxygen to the aluminum center of the alkoxide catalyst. cuni.cz This is followed by the transfer of a hydride from the aluminum-bound isopropoxide to the carbonyl carbon of the ketone via a pericyclic transition state. cuni.cz The newly formed aluminum alkoxide of this compound is then released and protonated by the solvent (isopropanol) to yield this compound, regenerating the aluminum isopropoxide catalyst which can then participate in another cycle. The reaction is reversible, and is typically driven to completion by using a large excess of the sacrificial alcohol and by removing the acetone byproduct. cuni.cz
While the MPV reduction is a well-established reaction, specific kinetic data for this compound's precursor, 5-methyl-2-hexanone, is not extensively detailed in publicly available literature. However, general principles of MPV kinetics would apply. The rate of reaction is influenced by several factors, including the nature of the ketone, the type of metal alkoxide used, the reaction temperature, and the concentration of reactants. For instance, studies on similar ketones have shown that steric hindrance around the carbonyl group can affect the rate of reduction. mdpi.com
Investigations of Lewis Acid Zeolite Catalysis
In recent years, heterogeneous catalysts, particularly Lewis acidic zeolites, have garnered significant attention for catalyzing MPV-type reductions. researchgate.netacs.org These solid acid catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and stability. researchgate.net Zeolites are microporous crystalline aluminosilicates, and the introduction of metal atoms like tin (Sn) or zirconium (Zr) into the zeolite framework creates Lewis acid sites that are active in catalysis. researchgate.net
Specific research has been conducted on the MPV reduction of prochiral substrates, including 5-methyl-2-hexanone, using hydrothermally synthesized Sn-BEA and Zr-BEA zeolites. cuni.cz These materials act as heterogeneous catalysts where the Lewis acidic Sn or Zr sites activate the carbonyl group of 5-methyl-2-hexanone, facilitating the hydride transfer from a secondary alcohol (the hydrogen donor). cuni.czresearchgate.net
The proposed mechanism for the MPV reduction catalyzed by Lewis acid zeolites, such as Sn-Beta, is analogous to the homogeneous system. It involves the adsorption of both the ketone and the alcohol onto the Lewis acid center within the zeolite pore. nih.gov This is followed by deprotonation of the alcohol, a hydride transfer from the alcohol to the ketone via a six-membered transition state, and subsequent proton transfer and product release. nih.gov
Kinetic investigations within these studies have revealed important aspects of the catalytic performance. For example, it was found that the addition of a base to the reaction mixture, while not completely halting the reaction, resulted in a lower reaction rate for the MPV reduction of 5-methyl-2-hexanone. cuni.cz This suggests that the basic molecules compete with the ketone for the active Lewis acid sites on the zeolite, thereby inhibiting the catalytic activity. cuni.cz The pore size of the zeolite and the structure of the reactants also play a crucial role, with steric limitations potentially hindering the formation of the transition state on the active sites. researchgate.net
While detailed quantitative kinetic data such as turnover frequencies and activation energies for the reduction of 5-methyl-2-hexanone over various zeolites are part of ongoing academic research, the qualitative findings confirm the viability and mechanistic pathways of this important transformation. cuni.czmit.edu
Spectroscopic Characterization and Advanced Analytical Techniques for 5 Methyl 2 Hexanol
Dielectric Spectroscopy Investigations
Dielectric spectroscopy is a powerful technique used to study the molecular dynamics and structure of materials, particularly those with hydrogen bonding like 5-methyl-2-hexanol. evitachem.com This secondary alcohol is often used as a model system for investigating the behavior of glass-forming liquids. evitachem.com
Analysis of Debye Relaxation Processes
The dielectric relaxation of this compound is characterized by multiple processes. The most dominant of these is a Debye-type relaxation, which is a single exponential decay process. researchgate.netscispace.com This primary relaxation process, often denoted as process I, is associated with the breaking and reforming of intermolecular hydrogen bonds, followed by dipolar reorientation. researchgate.netscispace.com Studies have shown that this Debye-like process persists even when this compound is diluted in a nonpolar solvent like 2-methylpentane (B89812), although the relaxation time is affected. aip.org The nature of this Debye process has been a subject of extensive research, with some studies suggesting it represents fluctuations in the end-to-end vector dipole moment of transient hydrogen-bonded chains. aps.orgaps.org
In addition to the main Debye peak, two faster relaxation processes, typically labeled as process II and process III, are observed. researchgate.netscispace.com Process II is often described by the Davidson-Cole relaxation function and is attributed to the reorientation of the -OR groups within the hydrogen-bonded structure. researchgate.netaip.orgaip.org Process III is the fastest and is identified as the Johari-Goldstein β-relaxation. scispace.comaip.orgaip.org
Resolution and Characterization of Johari-Goldstein β-Relaxations
The Johari-Goldstein (JG) β-relaxation, or process III, is a secondary relaxation process that is considered a fundamental aspect of glass-forming liquids. nih.govacs.org In this compound, this relaxation is well-resolved from the primary α-relaxation and the Debye process, especially at elevated pressures. aip.orgaip.org The JG β-relaxation is an intramolecular process, involving the motion of the entire molecule within its local environment. acs.orgresearchgate.net Its relaxation time typically follows an Arrhenius temperature dependence. scispace.com The existence and properties of the JG β-relaxation in this compound have been confirmed by various experimental techniques, including dielectric spectroscopy and nuclear γ-resonance time-domain interferometry (TDI). nih.govresearchgate.net
Effects of External Parameters on Dielectric Relaxation (Pressure, Temperature)
External parameters such as pressure and temperature have a significant impact on the dielectric relaxation of this compound. As temperature decreases, the relaxation times for the Debye (process I) and α-relaxation (process II) increase in a non-Arrhenius fashion, while the JG β-relaxation (process III) follows an Arrhenius trend. scispace.com At atmospheric pressure, processes I and II can be distinguished, but they tend to merge at higher pressures, around 500 MPa and above, into a single dominant process. aip.orgaip.org
Increasing pressure at a constant temperature generally slows down the molecular dynamics, leading to longer relaxation times. aip.orgaps.org For instance, at 293 K, increasing the pressure from 0.1 MPa to 1750 MPa significantly shifts the dielectric loss peak to lower frequencies. aip.org High-pressure studies also reveal that the separation between the dominant relaxation process and the JG β-relaxation increases, making the latter more easily observable. aip.orgaip.org Interestingly, the dielectric strength of the main relaxation process initially decreases slightly with pressure and then increases as processes I and II merge. aip.orgaip.org
Influence of Solvent Polarity on Dielectric Behavior and Hydrogen Bonding
The dielectric behavior of this compound is sensitive to the polarity of its environment. When diluted in a nonpolar solvent such as 2-methylpentane, the prominent Debye-type relaxation persists, indicating that extensive intermolecular hydrogen bonds are not the sole prerequisite for this process. aip.org However, the relaxation dynamics are altered. For example, in a 2:1 molar ratio solution with 2-methylpentane, the contribution of the Debye process to the permittivity at high temperatures is close to the statistically scaled values for the pure alcohol. aip.org
In contrast, when mixed with a polar solvent like isoamyl bromide, nano-phase separation can occur, leading to two distinct relaxation regions corresponding to each component. evitachem.comresearchgate.net This demonstrates that the interactions between this compound and the solvent molecules significantly influence the hydrogen-bonding network and, consequently, the dielectric relaxation behavior. evitachem.com
Impact of Ionic Species on Relaxation Dynamics and Conductivity
The introduction of ionic species, such as from the dissolution of lithium perchlorate (B79767) (LiClO₄), affects the dielectric properties and conductivity of this compound. evitachem.comaip.org The presence of ions disrupts the hydrogen-bonding network of the alcohol as the molecules orient themselves around the ions to form solvation layers. semanticscholar.org This disruption generally leads to a decrease in the static permittivity. semanticscholar.org
The ionic species also contribute to the DC conductivity of the solution, which is observable in the low-frequency region of the dielectric loss spectrum. aip.org Studies on similar alcohols have shown that the addition of salt can leave the relaxation rate of the primary Debye process relatively unchanged while decreasing the rate of the secondary α-relaxation. semanticscholar.org The relaxation rate of the Johari-Goldstein process is also found to be largely unaffected by the presence of ions. semanticscholar.org
Vibrational and Electronic Spectroscopy
While dielectric spectroscopy provides insights into the bulk reorientational dynamics, vibrational and electronic spectroscopy offer information about specific molecular motions and electronic transitions.
Infrared (IR) spectroscopy is a valuable tool for studying the hydrogen-bonding network in this compound. The O-H stretching vibration band is particularly sensitive to the strength and nature of hydrogen bonds. acs.org In similar alcohols, a broad band indicates a heterogeneous distribution of hydrogen bond strengths, and the intensity and position of this band change with temperature, reflecting shifts in the equilibrium between different hydrogen-bonded structures. acs.org The presence of a weak, higher-frequency peak can indicate the existence of non-hydrogen-bonded "free" OH groups. acs.org
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound has been recorded and is available in spectral databases. nih.gov
Gas chromatography coupled with ion mobility spectrometry (GC-IMS) has been used to identify this compound as a volatile organic compound in various samples, demonstrating its utility in analytical chemistry for separating and identifying components in complex mixtures. mdpi.com Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are also standard techniques for the structural characterization of this compound. nist.govnist.govchemicalbook.com
Interactive Data Table: Dielectric Relaxation Processes in this compound
| Relaxation Process | Description | Attributed Mechanism |
| Process I (Debye) | The slowest and most prominent relaxation, exhibiting a single relaxation time. researchgate.netscispace.com | Breaking and reforming of hydrogen bonds, followed by reorientation of the molecular dipole. researchgate.netscispace.com |
| Process II (α-relaxation) | A faster process with a distribution of relaxation times, often described by the Davidson-Cole function. researchgate.netaip.orgaip.org | Reorientation of the -OR group within the hydrogen-bonded structure. researchgate.net |
| Process III (JG β-relaxation) | The fastest process, following Arrhenius temperature dependence. scispace.comaip.orgaip.org | Local, intramolecular motion of the entire molecule. acs.orgresearchgate.net |
Interactive Data Table: Effect of Pressure on Dielectric Properties of this compound at 293 K
| Pressure (MPa) | Approximate Dielectric Loss (ε'') Peak Frequency (Hz) | Key Observation |
| 0.1 | ~10^5 | Processes I and II are distinct. aip.org |
| 512 | ~10^1 | Processes I and II begin to merge. aip.org |
| 780 | ~10^-1 | Merged dominant process is clearly visible. aip.org |
| 1750 | ~10^-4 | Significant slowing down of relaxation; increased separation from JG β-relaxation. aip.org |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are indicative of its functional groups. The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding. spectroscopyonline.com
Another key absorption is the C-O stretching vibration, which for secondary alcohols like this compound, typically appears in the 1150-1075 cm⁻¹ range. spectroscopyonline.com Specifically, the IR spectrum of this compound shows a significant peak around 1129 cm⁻¹, confirming its classification as a secondary alcohol. spectroscopyonline.com Additional peaks corresponding to C-H stretching and bending vibrations are also observed. For instance, C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹.
Data from various sources, including Bio-Rad Laboratories and Sigma-Aldrich, using techniques such as neat, Attenuated Total Reflectance (ATR), and vapor phase IR, consistently identify these characteristic peaks. nih.gov
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observed in this compound |
| Alcohol (O-H) | Stretching, H-bonded | 3200-3600 (broad) | Yes |
| Alkane (C-H) | Stretching | 2850-3000 | Yes |
| Secondary Alcohol (C-O) | Stretching | 1075-1150 | Yes |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound provides a map of the different proton environments in the molecule. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.
CH-OH Proton: The proton on the carbon bearing the hydroxyl group (C2) appears as a multiplet due to coupling with the neighboring protons on C1 and C3.
Methyl Protons (-CH₃): The two methyl groups attached to C5 are diastereotopic and may show slightly different chemical shifts, appearing as doublets due to coupling with the C5 proton. The methyl group at C1 appears as a doublet due to coupling with the C2 proton.
Methylene (B1212753) and Methine Protons (-CH₂- and -CH-): The protons of the methylene groups (C3 and C4) and the methine group (C5) will appear as complex multiplets due to coupling with adjacent protons.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| C1-H₃ | Doublet | ~1.2 |
| C2-H | Multiplet | ~3.8 |
| C3-H₂ | Multiplet | ~1.4-1.6 |
| C4-H₂ | Multiplet | ~1.1-1.3 |
| C5-H | Multiplet | ~1.7 |
| C6, C7-H₃ | Doublet | ~0.9 |
| O-H | Singlet (broad) | Variable |
Note: These are approximate values and can vary based on solvent and experimental conditions. carlroth.comfishersci.com
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum of this compound shows distinct signals for each of the seven carbon atoms, as they are all in unique chemical environments. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com
C2 (CH-OH): The carbon attached to the electronegative oxygen atom is deshielded and appears at the highest chemical shift among the sp³ carbons, typically in the range of 60-70 ppm.
Other Carbons: The remaining carbons appear at lower chemical shifts, with their specific positions determined by their location within the alkyl chain. pdx.edulibretexts.org
Interactive Table: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 23.5 |
| C2 | 68.2 |
| C3 | 39.1 |
| C4 | 24.8 |
| C5 | 46.2 |
| C6 | 22.7 |
| C7 | 22.7 |
Source: Spectral Database for Organic Compounds, SDBS
Mass Spectrometry for Molecular Identification and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which aids in structural confirmation. nist.govchemicalbook.com The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. nist.gov
The fragmentation pattern is characteristic of a secondary alcohol. A prominent peak is often observed at m/z 45, resulting from the alpha-cleavage adjacent to the hydroxyl group, forming the [CH₃CHOH]⁺ ion. nih.gov Another significant fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 98 (M-18). Further fragmentation of the alkyl chain also occurs, leading to a series of peaks. For instance, the NIST mass spectrum shows major peaks at m/z 45, 55, and 43. nih.gov
Interactive Table: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 116 | [C₇H₁₆O]⁺ (Molecular Ion) |
| 101 | [M - CH₃]⁺ |
| 98 | [M - H₂O]⁺ |
| 73 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 45 | [CH₃CHOH]⁺ |
| 43 | [C₃H₇]⁺ |
Chromatographic Methods for Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs) like this compound, even at trace levels. mdpi.comchula.ac.th This hyphenated technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. chula.ac.th GC-MS is widely employed for analyzing complex matrices in various fields, including food science, environmental monitoring, and biology. mdpi.comworktribe.com Due to its stability and predictable chromatographic behavior, this compound is sometimes used as an internal standard for the accurate quantification of other volatile compounds in samples like grape brandies. lookchem.com
The typical workflow for trace analysis involves a sample preparation step to extract and concentrate the volatiles, followed by GC separation and MS detection. researchgate.net A common and solvent-free sample preparation technique for this purpose is Headspace Solid-Phase Microextraction (HS-SPME). researchgate.netresearchgate.netjst.go.jp In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis. nih.govnih.gov The selection of the fiber coating is crucial for efficient extraction; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to adsorb a broad range of volatiles with varying polarities and molecular weights. researchgate.netjst.go.jpnih.gov
Gas Chromatography Separation
Once introduced into the chromatograph, the mixture of volatile compounds is separated based on their physical and chemical properties as they interact with the stationary phase within the GC column. adamkewley.com The choice of the capillary column's stationary phase is critical for achieving good resolution between analytes. For the analysis of alcohols and other polar compounds, polar stationary phases such as those containing polyethylene (B3416737) glycol (e.g., HP-INNOWAX) are frequently used. jst.go.jpprotocols.io Non-polar columns, like those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), are also versatile and effective for separating a wide range of compounds, including alcohols. uin-alauddin.ac.idnih.gov
The separation is controlled by a temperature program, where the oven temperature is gradually increased to facilitate the elution of compounds with different boiling points. uin-alauddin.ac.id Research studies on the analysis of volatile compounds in various matrices provide examples of effective GC conditions, which are applicable for the analysis of this compound.
Table 1: Illustrative GC Parameters for the Analysis of Volatile Alcohols
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | HP-INNOWAX (Polyethylene glycol) jst.go.jp | HP-5MS (5% Phenyl Methyl silox) uin-alauddin.ac.id | OPTIMA WAX (100% Polyethylene glycol) protocols.io |
| Column Dimensions | 60 m x 0.25 mm ID, 0.25 µm film thickness jst.go.jp | 30 m x 0.25 mm ID, 0.25 µm film thickness uin-alauddin.ac.id | 60 m x 0.25 mm ID, 0.25 µm film thickness protocols.io |
| Carrier Gas | Helium jst.go.jp | Helium uin-alauddin.ac.id | Helium protocols.io |
| Flow Rate | 1 mL/min jst.go.jp | 1 mL/min uin-alauddin.ac.id | 1 mL/min protocols.io |
| Injector Temp. | 250°C (Splitless) jst.go.jp | 260°C (Split mode) uin-alauddin.ac.id | 250°C (Splitless) protocols.io |
| Oven Program | 40°C (3 min), ramp 3°C/min to 180°C (5 min), ramp 8°C/min to 200°C (10 min) jst.go.jp | 50°C (2 min), ramp 8°C/min to 250°C, ramp 10°C/min to 280°C (28 min) uin-alauddin.ac.id | 45°C (1 min), ramp 4°C/min to 230°C, ramp 20°C/min to 250°C (10 min) protocols.io |
Mass Spectrometry Detection and Quantification
Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), which causes the molecules to fragment into characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. nist.gov The resulting mass spectrum serves as a chemical "fingerprint" for identification. By comparing the acquired mass spectrum of an unknown peak with reference spectra in a database, such as the NIST library, the compound can be identified with a high degree of confidence. worktribe.comnist.gov
For this compound, the mass spectrum shows a specific fragmentation pattern. The most abundant ion peak (base peak) and other significant ions are used for its identification and can be selected for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity. chula.ac.thnih.gov
Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization)
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆O | nist.gov |
| Molecular Weight | 116.20 g/mol | nist.gov |
| NIST Number | 20301 | nih.govnih.gov |
| Top Peak (m/z) | 45 | nih.govnih.gov |
| 2nd Highest Peak (m/z) | 43 | nih.govnih.gov |
| 3rd Highest Peak (m/z) | 55 | nih.gov |
Research Findings
The application of GC-MS for trace analysis has led to the identification of this compound in various complex samples. For instance, in a study analyzing the volatile organic compounds of Parmigiano Reggiano cheese, this compound was identified using SPME-GC-MS. researchgate.net The study noted that the quantity of this compound decreased significantly between the crust and the pulp of the cheese, demonstrating the technique's ability to quantify spatial variations of trace compounds within a food matrix. researchgate.net Similarly, GC-MS has been used to detect volatile compounds from bacterial cultures, where the presence of specific alcohols can serve as markers for metabolic processes. researchgate.net These examples underscore the power of GC-MS for the sensitive detection and quantification of this compound in intricate biological and food-related matrices.
Computational Chemistry and Theoretical Modeling of 5 Methyl 2 Hexanol
Molecular Dynamics Simulations of Supramolecular Structures
Molecular dynamics (MD) simulations are employed to model the complex intermolecular interactions of 5-Methyl-2-hexanol, particularly the formation of supramolecular structures. These simulations reveal how individual molecules self-assemble through non-covalent interactions, with a primary focus on hydrogen bonding. The architecture of these assemblies is a key determinant of the material's macroscopic properties. For monohydroxy alcohols, the molecular architecture, including carbon chain length and the position of the hydroxyl group, significantly influences the dynamics of these hydrogen-bonded structures. evitachem.comresearchgate.net
The hydroxyl (-OH) group in this compound is central to its ability to form extensive hydrogen bonding (H-bonding) networks. These networks are not static but are dynamic, with bonds constantly forming and breaking. arxiv.org The structure of these H-bond networks can vary, with some alcohols preferring chain-like motifs, while others form ring-type or more branched assemblies. nih.gov The specific geometry of this compound, a secondary alcohol, influences the preferred arrangement of these networks. The presence of ions, for instance from lithium perchlorate (B79767), can affect the hydrogen bonding network and the dynamics of the alcohol molecules. evitachem.com Studies on similar systems show that increasing steric hindrance near the hydroxyl group can lead to smaller H-bonded clusters. acs.org The dynamics of these H-bonds are intrinsically linked to the material's relaxation behaviors, such as the prominent Debye-type relaxation observed in many monohydroxy alcohols. arxiv.orgresearchgate.net
Through hydrogen bonding, this compound molecules can organize into larger molecular nanoassemblies. acs.org The architecture of these supramolecular clusters is a critical factor that affects the amplitude and relaxation time of the Debye mode, a characteristic feature in the dielectric spectra of monohydroxy alcohols. nih.gov The formation of these transient supramolecular structures is considered the origin of the Debye relaxation that dominates the dielectric loss spectra. acs.org Investigations into how different functionalities and steric hindrances affect the architecture of these nanoassemblies help in understanding their impact on the material's dielectric properties. acs.org
Analysis of Hydrogen Bonding Networks
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for studying this compound at a quantum level, providing insights that are not accessible through classical simulations.
DFT calculations are utilized to predict the chemical reactivity and electronic properties of molecules. nih.gov For alcohols like this compound, this can include determining the distribution of electron density, identifying nucleophilic and electrophilic sites, and calculating key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical indicators of chemical stability and reactivity. nih.gov DFT can also be used to study the dipole moment distribution in hydrogen-bonded structures of alcohols, which is essential for understanding their dielectric properties. acs.org
A significant application of DFT is the elucidation of reaction mechanisms by mapping out potential energy surfaces. This involves identifying stable intermediates and calculating the energies of transition states for various reaction pathways. For instance, in the acid-catalyzed dehydration of a related compound, 3-methyl-2-hexanol, DFT can predict the activation energies for competing E1 pathways that lead to different alkene products. Similarly, DFT can be applied to understand the oxidation of this compound to its corresponding ketone, 5-Methyl-2-hexanone (B1664664). nih.gov In more complex processes like hydroboration, computational studies help to understand the relative energetics of different transition states, although dynamic effects beyond simple transition state theory may also be crucial. nih.gov
Prediction of Reactivity and Electronic Properties
Application of Theoretical Models in Relaxation Dynamics
The relaxation dynamics of this compound, particularly in its supercooled liquid and glassy states, have been extensively studied using dielectric spectroscopy. scispace.com Theoretical models are essential for interpreting these experimental data. The dielectric spectra of this compound reveal multiple relaxation processes. scispace.comresearchgate.net The most prominent of these is a slow, Debye-type relaxation (Process I), which is a characteristic feature of many monohydroxy alcohols. researchgate.netscispace.com
Several theoretical models are applied to describe the temperature dependence of the relaxation rates. The Vogel-Fulcher-Tammann (VFT) equation is commonly used to fit the non-Arrhenius behavior of the primary relaxation processes. scispace.comarxiv.org Other theoretical frameworks have also been proposed to explain the origin of the Debye relaxation, including models based on transient chains and H-bonding dynamics. researchgate.net Advanced theoretical models based on fractional dynamics have been shown to provide excellent fits for the dielectric spectra of this compound over many decades of frequency, often outperforming traditional models like the Havriliak-Negami function. arxiv.orguni-stuttgart.de These models help to characterize the different relaxation processes, including the structural α-relaxation and the Johari-Goldstein β-relaxation, providing a deeper understanding of the molecular motions occurring in the liquid. acs.orgaip.org
Coupling Model Analysis of Alpha and Beta Relaxations
The dielectric relaxation dynamics of this compound (5M2H) are complex, featuring multiple distinct processes. Broadband dielectric spectroscopy has identified three primary relaxation processes in its supercooled liquid and glassy states. scispace.com These are a prominent, slow Debye-type relaxation (Process I), a structural α-relaxation (Process II), and a faster Johari-Goldstein (JG) β-relaxation (Process III). scispace.com The α-relaxation is associated with the cooperative motions of molecules that lead to the glass transition, while the JG β-relaxation is a more localized, non-cooperative motion of entire molecules that is considered a precursor to the structural α-relaxation. scispace.comresearchgate.netarxiv.org
The Coupling Model (CM) is a theoretical framework used to connect these seemingly separate relaxation phenomena. researchgate.net Analysis of experimental data for 5M2H using the Coupling Model demonstrates a strong connection between the structural α-relaxation and the Johari-Goldstein β-relaxation. researchgate.net This is a significant finding, as it was previously unclear whether the observed secondary relaxation was a true JG β-relaxation involving the whole molecule or a simpler intramolecular process. The model predicts that the JG relaxation is the fundamental, single-molecule precursor to the many-body, cooperative α-relaxation. researchgate.net
A key prediction arising from the application of the Coupling Model to 5M2H is that the ratio of the β-relaxation time (τβ) to the α-relaxation time (τα) should remain invariant to changes in pressure (P) and temperature (T), provided that the α-relaxation time itself is held constant. This prediction has been compared with dielectric data of 5M2H at elevated pressures, providing a test for the model's validity. researchgate.net The physical aging response of 5M2H has also been studied, with findings indicating that it follows the α-relaxation rather than the Debye process. arxiv.org
Table 1: Relaxation Processes in this compound
| Process Name | Alternative Name | Description | Temperature Dependence |
| Process I | Debye-type Relaxation | The slowest and most prominent process, linked to the breaking and reforming of hydrogen bonds in H-bonded structures. scispace.com | Non-Arrhenius |
| Process II | α-relaxation | The structural relaxation associated with cooperative molecular diffusion and the glass transition. scispace.comarxiv.org | Non-Arrhenius |
| Process III | Johari-Goldstein (JG) β-relaxation | A faster, localized motion of entire molecules, considered the precursor to the α-relaxation. scispace.com | Arrhenius |
Structure-Activity Relationship (SAR) Methods for Kinetic Prediction
Structure-Activity Relationship (SAR) methods are computational tools used to predict the kinetic rate constants of chemical reactions based on the molecular structure of the reactants. researchgate.netrsc.org These models are valuable for estimating reactivity, especially for atmospheric chemistry, where experimental data may be scarce. researchgate.net
For this compound, the rate constant for its reaction with chlorine atoms (Cl) has been determined experimentally and compared with predictions from an SAR model. The experimental value, determined at 298 K using a relative method, was found to be in good agreement with the estimated SAR value. researchgate.netresearchgate.net The mechanism for this type of reaction is hydrogen atom abstraction from the alcohol's carbon chain. researchgate.net SAR predictions confirmed that this is the predominant pathway. researchgate.net
The comparison validates the utility of SAR methods for predicting the atmospheric reactivity of branched alcohols like this compound.
Table 2: Comparison of Experimental and SAR-Predicted Rate Constants for the Reaction of this compound with Cl Atoms
| Compound | Experimental Rate Constant (k x 10¹⁰ cm³ molecule⁻¹ s⁻¹) | SAR-Predicted Rate Constant (k x 10¹⁰ cm³ molecule⁻¹ s⁻¹) |
| This compound | 2.64 ± 0.5 researchgate.netresearchgate.net | 2.67 researchgate.net |
Computational Studies on Enantioselectivity in Biocatalysis
While specific computational studies focusing exclusively on the enantioselectivity of this compound in biocatalysis are not prominently detailed in the reviewed literature, the principles and methods are well-established through studies on similar secondary alcohols. acs.orgacs.org Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to ketones and are of great interest for the synthesis of chiral alcohols. rsc.orgdiva-portal.org this compound can act as a substrate for these enzymes.
Computational methods, particularly quantum chemical approaches like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to understand the origins of enantioselectivity. acs.orgdiva-portal.orgresearchgate.net These studies model the enzyme's active site and calculate the energy profiles for the reaction pathways leading to the different enantiomers (R and S). acs.orgrsc.org
The enantioselectivity is determined by the difference in the activation energy barriers between the two competing pathways. diva-portal.org A lower energy barrier for one pathway results in the preferential formation of the corresponding enantiomer. researchgate.net For secondary alcohols like 2-butanol (B46777) and 3-hexanol, studies have shown that the selectivity is governed by a delicate balance of steric and dispersion interactions between the substrate's alkyl groups and the hydrophobic pockets of the enzyme's active site. acs.orgdiva-portal.org By modeling the transition states for hydride transfer from the substrate to the cofactor (e.g., NADP+), researchers can rationalize why an enzyme might be R-selective for one substrate and S-selective for another. acs.orgfrontiersin.org These computational insights are crucial for the rational design and engineering of enzymes to produce specific, enantiomerically pure compounds for the pharmaceutical and chemical industries. rsc.orgdiva-portal.org
Biological and Biochemical Research on 5 Methyl 2 Hexanol and Its Analogs
Enzymatic Biotransformations
Enzymatic biotransformations represent a key area of research for producing specific chemical structures under mild and selective conditions. researchgate.net Enzymes, acting as biological catalysts, can induce chemical modifications with high stereo- and regio-selectivity. researchgate.net In this context, 5-Methyl-2-hexanol is utilized in specific enzymatic processes. For instance, it is employed in the enantioselective enzymatic reduction of keto compounds, where it serves as a component for coenzyme regeneration in two-phase systems. google.com.pg This process often uses oxidoreductases derived from microorganisms such as bacteria of the genus Lactobacillus or yeasts from genera like Pichia and Candida. google.com.pg
Lipases are a class of enzymes widely used in biocatalysis due to their ability to function in organic solvents and catalyze reactions such as esterification and transesterification. nih.govscielo.br The effectiveness and selectivity of a lipase (B570770) are highly dependent on the structure of its substrate, a principle known as substrate specificity. While research focusing exclusively on this compound is specific, studies on analogous secondary alcohols provide insight into how lipases interact with such molecules.
In lipase-catalyzed reactions, such as the acylation of a secondary alcohol, the enzyme's activity can be influenced by the length and branching of the alcohol's alkyl chain. Research on the transesterification of various secondary alcohols using Pseudomonas fluorescens lipase (Amano AK) has shown that the enzyme's substrate specificity is not significantly affected by the alkyl chain length of the secondary alcohol, from 2-butanol (B46777) to 2-nonanol. zenodo.org However, immobilization of the lipase was found to be particularly beneficial for the conversion of secondary alcohols with longer alkyl chains, such as 2-octanol (B43104) and 2-nonanol. zenodo.org Lipases are valued for their ability to discriminate between enantiomers of racemic substrates, making them useful for producing optically pure compounds. scielo.br
| Substrate | Enzyme | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Secondary Alcohols (C4-C9) | Amano AK Lipase (from Pseudomonas fluorescens) | Transesterification | Substrate specificity is not significantly influenced by the secondary alcohol's alkyl chain length. | zenodo.org |
| 2-Hexanol | Amano AK Lipase | Acylation with vinyl acetate | Immobilization of the lipase in a sol-gel matrix enhanced enantioselectivity compared to the native enzyme. | zenodo.org |
| Racemic Alcohols (e.g., 2-hexanol, 3-methyl-2-butanol) | Candida antarctica lipase B (CALB) | Resolution | CALB demonstrates high enantioselectivity for a range of chiral secondary alcohols. |
This compound has been identified as an inhibitor of certain enzymes. Specifically, it has been shown to be a potent inhibitor of catalase. evitachem.combiosynth.com Catalase is a crucial enzyme in biological systems responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. biosynth.com By inhibiting catalase, this compound can interfere with hydrogen peroxide metabolism. evitachem.com The inhibition of catalase can lead to an accumulation of reactive oxygen species if not otherwise managed, which has significant implications for cellular health. mdpi.com The mechanism of inhibition often involves the interaction of the alcohol's hydroxyl group with the enzyme's active site. evitachem.com
Substrate Specificity in Lipase-Catalyzed Reactions
Metabolic Pathways and Biochemical Processes of Related Compounds
The metabolism of this compound is understood in the broader context of how branched-chain aliphatic alcohols and their related compounds are processed in biological systems. These pathways are often linked to the metabolism of lipids and branched-chain amino acids (BCAAs). nih.govmdpi.com
Branched-chain aliphatic alcohols are natural components of certain lipids, such as the wax esters found in sebum secreted onto the skin. nih.gov While these specific alcohols in sebum are considered metabolic end products, branched-chain alcohols obtained from dietary sources are typically metabolized through pathways like fatty acid α-oxidation and β-oxidation. nih.gov
Research has linked metabolites of related compounds to fundamental cellular processes, including autophagy. hmdb.ca Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components to maintain cellular homeostasis and respond to stress, such as nutrient deprivation. mdpi.comoatext.com The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular material and fuses with a lysosome for degradation. oatext.com
The ketone analog of this compound, 5-Methyl-2-hexanone (B1664664) , has been identified as a compound associated with the cellular process of autophagy. hmdb.ca The key regulatory pathway for autophagy involves the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which is sensitive to amino acid levels. oatext.com Depletion of amino acids inhibits mTORC1, which in turn activates the ULK1/2 complex to initiate autophagy. oatext.com The association of a BCAA metabolite like 5-methyl-2-hexanone with this process highlights the connection between nutrient sensing, metabolism, and cellular maintenance. hmdb.ca
Role in Lipid Metabolism
Occurrence and Detection in Biological Systems and Natural Products
This compound has been identified in various natural products and biological systems, often as a volatile or semi-volatile organic compound contributing to aroma and flavor profiles. Its presence is typically detected using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
It is found naturally in fruits like apples and bananas and can be produced during the fermentation of carbohydrates by yeast. guidechem.com It has also been identified as a component of ginger root oil (Zingiber officinale). thegoodscentscompany.com In the context of food and beverage production, this compound has been used as an internal standard for the extraction of aroma compounds in grape brandies and has been noted as a potential volatile marker for wine processing. researchgate.netsigmaaldrich.com Its oxidized form, 5-Methyl-2-hexanone, has been reported in tomato (Solanum lycopersicum) and ginger. nih.gov
| Source/System | Context of Detection | Reference |
|---|---|---|
| Ginger Root Oil (Zingiber officinale) | Identified as a natural volatile component. | thegoodscentscompany.com |
| Wine / Grape Brandies | Potential volatile marker for wine processing; used as an internal standard for aroma extraction. | researchgate.netsigmaaldrich.com |
| Apples, Bananas | Natural fruit volatile. | guidechem.com |
| Yeast Fermentation | Product of carbohydrate fermentation. | guidechem.com |
| Tomato, Ginger (as 5-Methyl-2-hexanone) | The ketone analog is a known natural constituent. | nih.gov |
Identification in Fermented Products and Food Matrices
This compound has been identified as a volatile organic compound (VOC) in a variety of fermented products and food items, contributing to their unique aroma profiles.
Grape Brandies: The compound has been utilized as an internal standard for the rapid extraction of aroma compounds from grape brandies and aqueous-alcoholic wood extracts using ultrasound. scbt.comnih.govsigmaaldrich.comacs.orgCurrent time information in Bangalore, IN. This application underscores its presence and relevance in the chemical matrix of such beverages.
Coffee Beans: Research has shown the presence of this compound in coffee beans, with its detection being dependent on the processing method and fermentation conditions. For instance, it was identified in Robusta Java Bogor green coffee beans that underwent a "wine" post-harvest process, suggesting it could be a potential marker for this type of processing. derpharmachemica.combiosynth.com In another study, this compound was detected in coffee beans fermented for 24 hours under self-induced anaerobic conditions. evitachem.com Co-inoculation with Pichia fermentans and Pediococcus acidilactici during the fermentation of immature coffee beans also led to the identification of this compound.
Parmigiano Reggiano Cheese: This long-ripened cheese features this compound as part of its volatile profile. Studies using solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) have confirmed its presence in all analyzed samples of Parmigiano Reggiano. sigmaaldrich.com Interestingly, the concentration of this compound is noted to decrease significantly from the crust to the pulp of the cheese. sigmaaldrich.com It is suggested that this compound may be a typical VOC associated with the wood used for the cheese's ripening process. The analysis of volatile compounds, including this compound, is crucial for verifying the authenticity and quality of this protected designation of origin (PDO) product.
The following table summarizes the findings of this compound in various food matrices.
| Food Matrix | Research Finding | Reference(s) |
| Grape Brandies | Used as an internal standard for aroma compound extraction. | scbt.comnih.govsigmaaldrich.comacs.orgCurrent time information in Bangalore, IN. |
| Coffee Beans | Identified as a potential marker in wine-processed Robusta beans and present in anaerobically fermented beans. | derpharmachemica.combiosynth.comevitachem.com |
| Parmigiano Reggiano Cheese | Found as a volatile compound, with higher concentrations in the crust compared to the pulp. | sigmaaldrich.com |
Presence in Plant Extracts and Volatile Profiles
Beyond fermented products, this compound is also a component of the volatile organic compounds emitted by certain plants. The volatile profile of a plant can provide insights into its physiological state and its interactions with the environment.
Research into the volatile profiles of wild, underutilized plants has identified this compound, among other compounds. For example, analysis of the volatile compounds in fermented soybean meal extract identified this compound as one of the main components. While not a direct plant extract, this finding points to the compound being a product of microbial metabolism of plant-derived material. The study of plant volatiles is an expanding field, and the identification of compounds like this compound contributes to understanding plant biochemistry and potential applications.
Role as a Biochemical Reagent in Life Science Research
In a laboratory setting, this compound serves as a useful biochemical reagent for various applications.
Enzyme Inhibition: It has been demonstrated to be a potent inhibitor of the enzyme catalase. Catalase is crucial for the decomposition of hydrogen peroxide into water and oxygen in biological systems. By inhibiting this enzyme, this compound can be used to study oxidative stress and related cellular processes.
Solvent for Extraction: The compound is an effective solvent for extracting carotenoids from plant tissues. Carotenoids are a class of pigments with various biological functions, and their efficient extraction is vital for their study and application.
Internal Standard: As mentioned previously, this compound is employed as an internal standard in gas chromatography (GC) for the quantification of aroma compounds in complex mixtures like grape brandies. scbt.comnih.govsigmaaldrich.comacs.orgCurrent time information in Bangalore, IN. Its chemical properties make it a reliable reference point for analytical measurements.
Chromatography: It can be used as a stationary phase in chromatography in conjunction with other solvents.
The table below details the roles of this compound as a biochemical reagent.
| Application | Description | Reference(s) |
| Enzyme Inhibition | Acts as a potent inhibitor of catalase, an enzyme involved in hydrogen peroxide metabolism. | |
| Solvent | Used for the extraction of carotenoids from plant materials. | |
| Internal Standard | Serves as a reference compound in the gas chromatographic analysis of aroma compounds. | scbt.comnih.govsigmaaldrich.comacs.orgCurrent time information in Bangalore, IN. |
| Chromatography | Can be utilized as a component of the stationary phase. |
Pharmacological Investigations of Derivatives
While research on the pharmacological properties of this compound itself is limited, studies on its derivatives and structurally similar compounds have shown promising biological activities. The modification of the this compound structure can lead to compounds with potential therapeutic applications.
One area of investigation is in the development of antimicrobial agents. A study on 2-isopropyl-5-methyl-1-heptanol, a derivative of 5-methyl-1-heptanol (B1605605) which is structurally related to this compound, demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Furthermore, the synthesis of novel compounds incorporating a "5-methyl" structural motif has yielded molecules with pharmacological potential. For example, a series of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. Several of these compounds exhibited moderate to good activity in animal models, with the added benefit of low ulcerogenicity compared to standard drugs like diclofenac (B195802) sodium.
In the context of metabolic disorders, a study on the anti-adipogenic constituents of Cissus quadrangularis led to the identification of 3-hexanol, 2-methyl-, a compound structurally similar to this compound. This suggests that compounds with this type of branched alkyl chain may have potential in the research of obesity and related conditions.
These examples highlight the potential for developing pharmacologically active molecules based on the core structure of this compound and its isomers.
Environmental Research and Impact Assessment
Environmental Release and Distribution Pathways
5-Methyl-2-hexanol can be released into the environment through various industrial activities. Its manufacturing process, as well as its use as a chemical intermediate and solvent, are primary sources of emission. taylorfrancis.com The production of its oxidized form, 5-methyl-2-hexanone (B1664664), involves this compound, suggesting that emissions can occur during this manufacturing process. nih.govguidechem.com
As a solvent, this compound's volatile nature contributes to its release into the atmosphere through evaporation during use. taylorfrancis.com It is utilized in applications such as coatings, fillers, putties, and modeling clay. europa.eu Industrial use in processing aids and as an intermediate in the synthesis of other chemicals also leads to its environmental release. europa.eu Furthermore, the formulation of mixtures containing this compound is another pathway for its emission. europa.eu
Environmental release can also occur from its application in building and construction work, as well as from consumer products like coatings, adhesives, and sealants. europa.eu Both indoor and outdoor use as a processing aid can contribute to its presence in the environment. europa.eu Waste streams from manufacturing sites and disposal in landfills are additional potential sources of release into the air, water, and soil. taylorfrancis.com
Once released into the environment, the distribution of this compound is governed by its physical and chemical properties. In the atmosphere, it is expected to exist predominantly in the vapor phase. The primary degradation pathway in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals and chlorine atoms. researchgate.netcopernicus.org
Studies have determined the rate constant for the reaction of this compound with chlorine atoms to be (2.64 ± 0.5) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netconicet.gov.ar The reaction with hydroxyl radicals is also a significant removal process, with an estimated atmospheric half-life that is influenced by the concentration of these radicals. The photooxidation products can include various smaller carbonyl compounds. researchgate.net
In aquatic environments, the fate of this compound is influenced by its water solubility and potential for biodegradation and adsorption to sediment. While specific data on its biodegradation is limited, as an alcohol, it is generally expected to be biodegradable. Its potential for adsorption to soil and sediment can be estimated. The related compound, 5-methyl-2-hexanone, has an estimated soil adsorption coefficient (Koc) of 250, suggesting moderate mobility in soil. nih.gov A similar moderate mobility could be inferred for this compound. Due to its volatility, evaporation from water surfaces is also a likely distribution pathway. ccme.ca
Emissions from Industrial Manufacturing and Use
Studies on Environmental Sustainability of Solvent Applications
The environmental sustainability of a solvent is assessed based on factors such as its environmental fate, potential for bioaccumulation, and toxicity. General assessments of solvent classes often categorize alcohols as having a lower environmental risk compared to other solvents like chlorinated hydrocarbons and aromatic hydrocarbons. rsc.org This is attributed to their typical biodegradability and lower toxicity profiles.
As a secondary alcohol, this compound can be considered within this broader category of more environmentally benign solvents. rsc.org Its use as a solvent in "greener" chemical processes is an area of ongoing research, aiming to replace more hazardous substances. acs.org The selection of solvents with favorable environmental profiles is a key principle of green chemistry, and alcohols are often considered in this context. rsc.org
However, a complete assessment of the environmental sustainability of this compound would require a comprehensive life-cycle analysis, considering its production from raw materials, energy consumption during manufacturing, and ultimate fate after use. rsc.org While specific studies focusing solely on the environmental sustainability of this compound as a solvent are not widely available, the general properties of alcohols suggest it is a more sustainable alternative to many conventional solvents. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2-hexanol in laboratory settings, and how can reaction efficiency be optimized?
- Methodology : this compound can be synthesized via the reduction of 5-methyl-2-hexanone using NaBH₄ or LiAlH₄ in anhydrous ether or THF. Reaction efficiency depends on solvent purity, temperature control (0–25°C), and stoichiometric excess of the reducing agent. Post-reduction, purification via fractional distillation (boiling point ~160–165°C) is critical to isolate the secondary alcohol .
- Key Data : LiAlH₄ achieves >90% yield under inert conditions, while NaBH₄ requires polar aprotic solvents for comparable results .
Q. How can this compound be purified to >98% purity, and what analytical techniques validate its purity?
- Methodology : Fractional distillation under reduced pressure (e.g., 40–60 mmHg) minimizes thermal degradation. Confirm purity via gas chromatography (GC) with flame ionization detection (FID) or HPLC using a C18 column and UV detection at 210 nm. Cross-validate with FT-IR (O-H stretch ~3350 cm⁻¹) and ¹H NMR (δ 1.2–1.5 ppm for methyl groups) .
- Key Data : Density = 0.819 g/mL at 25°C; refractive index = 1.428 .
Q. What are the critical physical-chemical properties of this compound relevant to its use as a solvent or reaction intermediate?
- Methodology : Measure dielectric constant (ε) via impedance spectroscopy (ε ≈ 7–12 at 25°C) and solubility parameters using Hansen solubility tests. Its low water solubility (1.0 g/L at 25°C) makes it suitable for hydrophobic extractions .
- Applications : Used as an internal standard in GC-MS for quantifying aroma compounds in grape brandies due to its stability in ethanol-water matrices .
Q. What spectroscopic and chromatographic techniques are optimal for identifying this compound in complex mixtures?
- Methodology : GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and electron ionization (70 eV) provides fragmentation patterns (base peak m/z = 71). For NMR, use CDCl₃ solvent; key signals include δ 3.5 ppm (CH-OH) and δ 1.0–1.3 ppm (branched methyl groups) .
Advanced Research Questions
Q. How do the dielectric relaxation dynamics of this compound vary with temperature and pressure, and what mechanistic insights do they provide?
- Methodology : Use broadband dielectric spectroscopy (10⁻²–10⁶ Hz) at temperatures (100–300 K) and pressures up to 1.75 GPa. Three relaxation processes are observed: (i) a Debye-like peak (α-process), (ii) a Johari-Goldstein (JG) β-process, and (iii) a high-frequency γ-process. The α-process follows Vogel-Fulcher-Tammann behavior, while the JG process is pressure-independent .
- Contradictions : Some studies report a single Debye peak, while others resolve multiple dispersions. This discrepancy arises from experimental frequency windows and phase-separation effects in mixtures (e.g., with isoamylbromide) .
Q. What experimental strategies resolve contradictions in relaxation data for this compound under ultraviscous and glassy states?
- Methodology : Combine depolarized light scattering (DLS) and dielectric spectroscopy to decouple rotational and translational motions. At Tg ≈ 121.4 K, the α-relaxation time exceeds 10³ s, but JG relaxation persists, detectable via high-pressure setups .
- Key Finding : Nano-phase-separation in binary mixtures (e.g., with isoamylbromide) alters relaxation dynamics, requiring careful baseline subtraction and temperature-pressure superposition analysis .
Q. How does the branched alkyl structure of this compound influence its thermodynamic and kinetic behavior compared to linear analogs?
- Methodology : Compare with 2-hexanol and 5-methyl-2-heptanol using molecular dynamics (MD) simulations (OPLS-AA force field). The methyl branch reduces entropy (ΔS ≈ −15 J/mol·K) and increases viscosity (η ≈ 12 mPa·s at 25°C) due to hindered rotation .
- Data : Boiling point of this compound is ~15°C lower than linear 2-hexanol isomers due to reduced surface area .
Q. What mechanistic models explain the Debye-like dielectric response in this compound, and how do they conflict with other monohydroxy alcohols?
- Methodology : The Debye process arises from transient chain-like hydrogen-bonded clusters. Contrast with 4-methyl-3-heptanol, where dipole-dipole interactions dominate. Validate via Kirkwood factor (g ≈ 2.5) and neutron scattering to probe cluster lifetimes (~10⁻⁹ s) .
- Controversy : Some studies attribute the Debye peak to cooperative dynamics, while others suggest it reflects mesoscale aggregation .
Q. How does high-pressure (HP) processing affect the phase behavior and hydrogen-bonding network of this compound?
- Methodology : Use diamond anvil cells (DAC) with in-situ Raman spectroscopy (up to 2 GPa). HP compresses H-bond lengths, shifting O-H stretching modes from 3350 cm⁻¹ to 3450 cm⁻¹. Phase transitions occur at ~1.2 GPa, forming a metastable crystalline phase .
- Application : HP studies inform its use in lubricants or high-stability solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
